Diploicin
Overview
Description
Diploicin is a secondary metabolite produced by lichens, specifically from the genus Buellia. It is a depsidone, a type of compound characterized by a complex structure that includes multiple aromatic rings and ether linkages. This compound is known for its unique chemical properties and potential biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diploicin involves several steps, with the key step being an Ullmann reaction. This reaction facilitates the formation of the complex depsidone structure. The general synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the preparation of a suitable intermediate, often through the condensation of simpler aromatic compounds.
Ullmann Reaction: The intermediate undergoes an Ullmann reaction, which involves the coupling of aromatic halides in the presence of a copper catalyst.
Final Modifications: The final steps include various modifications to introduce specific functional groups, such as hydroxyl and methoxy groups, to complete the this compound structure.
Industrial Production Methods: Industrial production of this compound is not well-documented, primarily because it is a secondary metabolite of lichens and is typically extracted from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Diploicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or ethers .
Scientific Research Applications
Diploicin has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the synthesis and modification of complex organic compounds.
Biology: In biological research, this compound is investigated for its potential antimicrobial and antioxidant properties.
Medicine: this compound’s biological activities suggest potential therapeutic applications, particularly in developing new antimicrobial agents.
Industry: Although not widely used industrially, this compound’s unique properties may find applications in developing new materials or chemical processes
Mechanism of Action
The mechanism by which diploicin exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and cellular membranes. This compound may disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to its observed biological effects .
Comparison with Similar Compounds
- Physodic Acid
- Lobaric Acid
- Norlobaridone
- Grayanic Acid
- Alectoronic Acid
- 4-O-Methylphysodic Acid
- α-Collatolic Acid
- Lividic Acid
- Variolaric Acid
Comparison: Diploicin is unique among these compounds due to its specific combination of functional groups and its distinct biological activities.
Properties
IUPAC Name |
2,4,8,10-tetrachloro-9-hydroxy-3-methoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl4O5/c1-4-6-13(9(19)11(21)7(4)17)24-12-5(2)8(18)14(23-3)10(20)15(12)25-16(6)22/h21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCNBVMHHTPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200665 | |
Record name | Diploicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-93-5 | |
Record name | Diploicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diploicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diploicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPLOICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RSX18V7BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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